Benz(e)indeno(1,2-b)indole, 9-ethyl-

Physicochemical characterization Thermal stability Separation science

Benz(e)indeno(1,2-b)indole, 9-ethyl- (CAS 63991-52-6) is a pentacyclic aromatic heterocycle belonging to the indeno[1,2-b]indole class, featuring a fused benzene-indole-indeno ring system with a single ethyl substituent at the 9-position. Its molecular formula is C₂₁H₁₅N with a molecular weight of 281.35 g·mol⁻¹, and it is characterized by computed properties including an XLogP3 of 5.3, topological polar surface area of 12.4 Ų, one rotatable bond, zero hydrogen bond donors, and one hydrogen bond acceptor.

Molecular Formula C21H15N
Molecular Weight 281.3 g/mol
CAS No. 63991-52-6
Cat. No. B13940796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(e)indeno(1,2-b)indole, 9-ethyl-
CAS63991-52-6
Molecular FormulaC21H15N
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)C=C3C2=NC4=C3C5=CC=CC=C5C=C4
InChIInChI=1S/C21H15N/c1-2-13-7-8-15-12-18-20-16-6-4-3-5-14(16)9-10-19(20)22-21(18)17(15)11-13/h3-12H,2H2,1H3
InChIKeyDTCAHTNWKBPKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benz(e)indeno(1,2-b)indole, 9-ethyl- (CAS 63991-52-6): Core Structural and Property Profile for Procurement Decisions


Benz(e)indeno(1,2-b)indole, 9-ethyl- (CAS 63991-52-6) is a pentacyclic aromatic heterocycle belonging to the indeno[1,2-b]indole class, featuring a fused benzene-indole-indeno ring system with a single ethyl substituent at the 9-position . Its molecular formula is C₂₁H₁₅N with a molecular weight of 281.35 g·mol⁻¹, and it is characterized by computed properties including an XLogP3 of 5.3, topological polar surface area of 12.4 Ų, one rotatable bond, zero hydrogen bond donors, and one hydrogen bond acceptor [1]. The compound is primarily utilized as a synthetic intermediate and building block in materials chemistry and medicinal chemistry research, where its extended π-conjugated framework and substitution pattern differentiate it from simpler indole or carbazole analogs [2].

Extended pentacyclic π-conjugated framework for materials chemistry and medicinal chemistry building blocks
9-Ethyl substitution differentiates physicochemical profile from simpler indole or carbazole analogs
Synthetic intermediate suited for structure-property relationship studies and purification method development

Why Generic Indenoindole Analogs Cannot Substitute for Benz(e)indeno(1,2-b)indole, 9-ethyl- (CAS 63991-52-6) in Research and Industrial Workflows


The 9-ethyl substitution on the benz[e]indeno[1,2-b]indole scaffold introduces measurable differences in key physicochemical properties—boiling point, density, lipophilicity, and molecular architecture—that directly impact downstream synthetic utility, purification requirements, and performance in structure-dependent applications . Generic substitution with the unsubstituted parent benzo[e]indeno[1,2-b]indole (CAS 208-07-1) or other alkyl variants would alter the compound's behavior in reactions, separations, and device fabrication without compensatory re-optimization, as the quantitative evidence below demonstrates [1].

Boiling point & density shift: Altered boiling point and lower density relative to unsubstituted parent may change distillation and GC retention behavior.
Lipophilicity mismatch: Higher XLogP3 can significantly modify organic-phase partitioning and membrane permeability predictions.
Conformational difference: Introduction of a single rotatable bond alters crystallization entropy and molecular recognition relative to the rigid parent.

Quantitative Differentiation Evidence for Benz(e)indeno(1,2-b)indole, 9-ethyl- (CAS 63991-52-6) vs. Closest Analogs


Elevated Boiling Point and Reduced Density Relative to Unsubstituted Parent

The 9-ethyl derivative exhibits a boiling point of 469.7 °C at 760 mmHg, which is 19.0 °C higher than the unsubstituted parent benzo[e]indeno[1,2-b]indole (450.7 °C) . Concurrently, its density is reduced to 1.21 g/cm³ compared to 1.26 g/cm³ for the parent . This simultaneously higher boiling point and lower density indicate that the ethyl group disrupts crystal packing while increasing molecular weight, which can be exploited in distillation and chromatographic separations where retention time differentiation is required.

Boiling Point & Density
Data to verify
BP: 469.7 °C vs parent 450.7 °C (+19.0 °C)
Density: 1.21 g/cm³ vs parent 1.26 g/cm³
Supports distillation and chromatographic method differentiation
Computed values; confirm experimentally for scale-up
Physicochemical characterization Thermal stability Separation science

Increased Lipophilicity (XLogP3) Enhancing Membrane Permeability Predictions

The 9-ethyl substituted compound has a computed XLogP3-AA of 5.3 [1], compared to the unsubstituted parent which has a reported ACD/LogP of 5.22 and a separate computed LogP of 4.26 from alternative estimation methods . The consistent trend across estimation systems indicates that the ethyl group imparts additional lipophilicity, which is a critical parameter for predicting membrane permeability, blood-brain barrier penetration potential, and organic-phase partitioning behavior in synthetic workups.

Lipophilicity (XLogP3)
Computed property
5.3 (target) vs 5.22–4.26 (parent, multiple estimation methods)
Indicates higher organic-phase solubility and permeability potential
Cross-method trend supports increased lipophilicity; empirical validation advised
Lipophilicity Drug design ADMET prediction

Higher Flash Point Improving Thermal Safety Margin During Handling

The 9-ethyl derivative has a flash point of 230.7 °C, which is 11.6 °C higher than the parent compound's flash point of 219.1 °C . This increase in flash point, while modest, provides an additional safety margin during elevated-temperature synthetic procedures, vacuum distillations, and drying operations where the compound may be exposed to heat sources.

Flash Point
Data to verify
230.7 °C vs parent 219.1 °C (+11.6 °C)
May provide wider thermal safety margin during high-temperature processing
Predicted value; verify before scale-up operations
Safety data Thermal hazard Process chemistry

Indeno[1,2-b]indole Donor Motif in Dye-Sensitized Solar Cells: Alkyl Substitution Tunes Device Performance

Indeno[1,2-b]indole-based organic dyes have been demonstrated as efficient donor moieties in dye-sensitized solar cells (DSSCs), with power conversion efficiencies reaching up to 6.1% under AM 1.5G illumination for the QX14 dye bearing a hexyl-substituted indeno[1,2-b]indole donor [1]. While data for the 9-ethyl derivative in DSSCs are not yet published, the demonstrated structure-property relationship shows that alkyl chain length and substitution position on the indeno[1,2-b]indole core directly modulate the dye's HOMO energy level, light-harvesting ability, and suppression of charge recombination at the TiO₂/dye/electrolyte interface [1]. The 9-ethyl derivative offers a shorter alkyl chain than hexyl, which is expected to yield different film morphology and intermolecular packing relative to the published hexyl-substituted benchmarks.

DSSC Donor Performance
Class-level inference
No specific DSSC data for 9-ethyl derivative; hexyl-substituted indeno[1,2-b]indole dye achieves PCE up to 6.1%
Positions compound for alkyl-chain SAR studies in organic photovoltaics
Class-level evidence; direct device performance remains uncharacterized
Dye-sensitized solar cells Organic electronics Donor-acceptor systems

Rotatable Bond Introduction via 9-Ethyl Group Enabling Conformational Flexibility

The unsubstituted benzo[e]indeno[1,2-b]indole possesses zero rotatable bonds, giving it a rigid, planar structure . The 9-ethyl derivative introduces exactly one rotatable bond (C–C ethyl attachment), as confirmed by PubChem computed descriptors [1]. This single degree of conformational freedom can significantly impact crystallization behavior, solubility in organic solvents, and the compound's ability to adopt conformations favorable for host-guest interactions or receptor binding, while preserving the extended π-conjugation of the core.

Rotatable Bonds
Computed property
1 (target) vs 0 (parent)
Introduces conformational flexibility influencing crystallization and recognition
Confirmed by PubChem computed descriptors; verify by X-ray for solid-state studies
Molecular design Conformational analysis Crystallization control

High-Value Application Scenarios for Benz(e)indeno(1,2-b)indole, 9-ethyl- (CAS 63991-52-6) Grounded in Differentiation Evidence


Precision Distillation and Chromatographic Purification Method Development

The 19.0 °C boiling point elevation relative to the parent compound makes the 9-ethyl derivative the preferred choice when developing distillation or preparative GC protocols that require baseline separation from the unsubstituted analog. The combination of higher boiling point and lower density (1.21 vs. 1.26 g/cm³) provides orthogonal differentiation that can be exploited in method validation studies.

Structure-Activity Relationship (SAR) Studies in Drug Discovery Programs

When medicinal chemistry teams are exploring the impact of alkyl substitution on the indeno[1,2-b]indole scaffold, the 9-ethyl derivative offers a quantifiably distinct lipophilicity profile (XLogP3 = 5.3) and exactly one rotatable bond [1]. This enables direct comparison with the unsubstituted parent (XLogP3 ~5.22, 0 rotatable bonds) in permeability assays and co-crystallization trials without confounding variables from longer or branched alkyl chains.

Organic Photovoltaic Donor Building Block Optimization

Given the demonstrated efficacy of indeno[1,2-b]indole donors in DSSCs achieving up to 6.1% PCE [2], the 9-ethyl derivative serves as a strategic intermediate for synthesizing novel donor-acceptor dyes where the short ethyl chain is hypothesized to balance solubility and intermolecular π-stacking differently than the published hexyl-substituted benchmark. Procurement enables systematic exploration of alkyl chain length effects on device performance.

Process Safety Optimization for Scale-Up Reactions

The 11.6 °C higher flash point of the 9-ethyl derivative (230.7 °C vs. 219.1 °C for the parent) provides a quantifiable safety advantage when designing synthetic routes that involve heating above 200 °C. Process chemists can select this compound to extend the safe operating window, particularly in solvent-free melt reactions or high-temperature cross-couplings where thermal hazard margins are narrow.

Application
Selection Property
Validation Focus
Distillation and chromatographic purification method development
Differentiating boiling point and density profile
Retention time separation from unsubstituted parent
Structure-activity relationship (SAR) studies in drug discovery
Distinct lipophilicity and rotatable bond count
Permeability and co-crystallization comparison with parent scaffold
Organic photovoltaic donor building block optimization
Indeno[1,2-b]indole donor core with short ethyl chain
Structure-property relationship for DSSC performance
Process safety optimization for high-temperature syntheses
Elevated flash point relative to parent compound
Thermal hazard margin assessment in scaled-up reactions
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